
9,13-Methano-4H-benzo(d)cycloocta(4,5)benzo(1,2-b)pyran-14-ol, 1,4a,5,8,9,10,11,12,13,14b-decahydro-2,5,5,8,8,12-hexamethyl-, (4aR,9R,12R,13R,14bR)-rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,13-Methano-4H-benzo(d)cycloocta(4,5)benzo(1,2-b)pyran-14-ol, 1,4a,5,8,9,10,11,12,13,14b-decahydro-2,5,5,8,8,12-hexamethyl-, (4aR,9R,12R,13R,14bR)-rel- is a complex organic compound with a unique structure that includes multiple fused rings and several chiral centers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the fused ring system and the introduction of various functional groups. Common synthetic routes may include:
Cyclization reactions: to form the fused ring system.
Hydrogenation: to reduce double bonds and introduce hydrogen atoms.
Functional group transformations: to introduce hydroxyl, methyl, and other groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include:
Catalytic processes: to improve reaction efficiency.
Purification techniques: such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various reactions.
Biology
In biology, it might be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry
In industry, it might be used in the synthesis of materials with unique properties, such as polymers or pharmaceuticals.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: and inhibiting their activity.
Interacting with receptors: on cell surfaces to modulate signaling pathways.
Incorporation into cellular structures: to alter their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other complex organic molecules with fused ring systems and multiple chiral centers, such as:
Steroids: Complex molecules with a characteristic fused ring structure.
Terpenes: Organic compounds with multiple rings and various functional groups.
Uniqueness
What sets this compound apart is its specific arrangement of rings and functional groups, which could confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
249888-48-0 |
|---|---|
Molekularformel |
C26H36O2 |
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
(1R,5R,10R,17S,20R)-7,11,11,16,16,20-hexamethyl-12-oxapentacyclo[15.3.1.02,15.04,13.05,10]henicosa-2,4(13),7,14-tetraen-3-ol |
InChI |
InChI=1S/C26H36O2/c1-14-7-10-19-18(11-14)23-21(28-26(19,5)6)13-20-22(24(23)27)17-12-16(25(20,3)4)9-8-15(17)2/h7,13,15-19,27H,8-12H2,1-6H3/t15-,16+,17-,18-,19-/m1/s1 |
InChI-Schlüssel |
SEFPZHWPNUBZPY-RHQZKXFESA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]2C[C@H]1C3=C(C4=C(C=C3C2(C)C)OC([C@H]5[C@H]4CC(=CC5)C)(C)C)O |
Kanonische SMILES |
CC1CCC2CC1C3=C(C4=C(C=C3C2(C)C)OC(C5C4CC(=CC5)C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




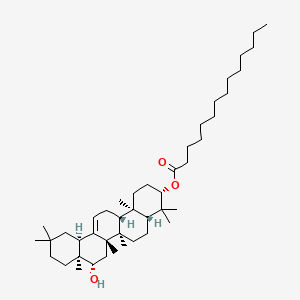
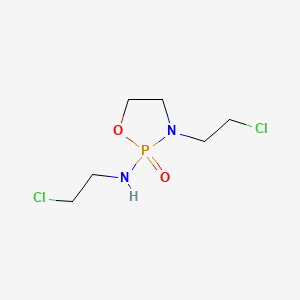


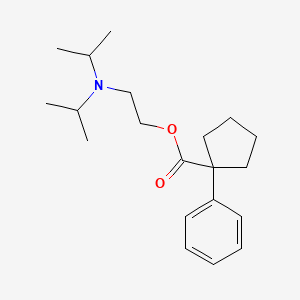
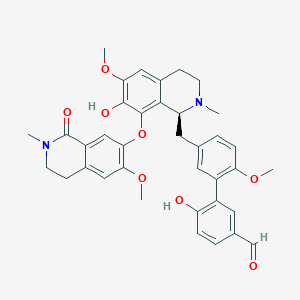
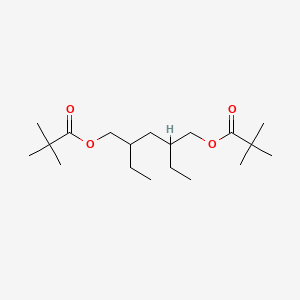

![2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide;hydrochloride](/img/structure/B12772408.png)



